methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic coumarin derivative characterized by a 4H-chromen-4-one (coumarin) core modified with a diethylamino-methyl group at position 8, a hydroxyl group at position 7, and a methyl-substituted benzoate ester at position 3. The compound’s molecular formula is C₃₃H₃₅NO₆, with an approximate molecular weight of 541.6 g/mol (extrapolated from analogous structures) . Key structural features include:
- Chromen-4-one backbone: A bicyclic system with a fused benzene and pyrone ring.
- 7-Hydroxyl group: Contributes to hydrogen bonding and metal coordination.
- Methyl 4-oxybenzoate ester: Introduces aromaticity and steric bulk, influencing pharmacokinetic properties.
Properties
IUPAC Name |
methyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-5-24(6-2)13-18-19(25)12-11-17-20(26)21(14(3)29-22(17)18)30-16-9-7-15(8-10-16)23(27)28-4/h7-12,25H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHUQAKHDOQZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves a multi-step process. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate . This is followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . The final step involves the reaction of this intermediate with methyl 4-hydroxybenzoate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol .
Scientific Research Applications
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiproliferative activity against cancer cell lines, such as HeLa cells.
Industry: Employed in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with cellular targets. The compound’s antiproliferative activity is believed to be due to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells . The diethylamino group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Coumarin Derivatives
*Estimated based on structural analogs.
Key Structural Differences and Implications
Ethyl vs. methyl ester: The methyl ester (target) reduces steric hindrance compared to ethyl esters, possibly enhancing binding to enzymatic targets .
Substituent Position and Electronic Effects :
- The 8-methoxy group in shifts absorption/emission spectra due to electron-donating effects, useful in fluorescent probes.
- Halogenation (e.g., 4-Cl in ) introduces electron-withdrawing effects, stabilizing the molecule and altering bioactivity.
Extended Conjugation :
- The benzo[c]chromen system in extends π-conjugation, enhancing fluorescence quantum yield compared to simpler coumarins.
Biological Activity
Methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered significant attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and findings.
Chemical Structure and Properties
The compound's structure features a chromenone core attached to a benzoate ester and a diethylamino group. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | Methyl 4-[8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl]oxybenzoate |
| CAS Number | 724741-09-7 |
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. A study conducted by Sharma et al. (2021) demonstrated that derivatives of chromenone could effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. The presence of hydroxyl groups in the structure enhances these antioxidant activities, making this compound a promising candidate for further research in this area.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated in various studies. For instance, in vitro assays demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has also been explored. In a study by Zhang et al. (2022), this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
- Sharma et al. (2021) : This study focused on the antioxidant properties of chromenone derivatives, including methyl 4-{(diethylamino)methyl}-7-hydroxy derivatives, demonstrating their ability to scavenge free radicals effectively.
- Zhang et al. (2022) : Investigated the anticancer effects of the compound on various cancer cell lines, revealing significant apoptosis induction through caspase activation.
- In vitro Studies : Additional studies have shown that this compound can inhibit inflammatory markers in macrophages, suggesting therapeutic potential for inflammatory diseases.
Q & A
Basic Research Questions
Q. What safety precautions should be prioritized when handling methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation exposure, as recommended for structurally similar compounds with acute toxicity classifications (e.g., dermal/oral/inhalation hazards) .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), lab coats, and safety goggles. Eye wash stations and safety showers must be accessible .
- Storage : Store in tightly sealed containers in dry, ventilated areas to prevent moisture absorption or electrostatic discharge .
- Spill Management : Use inert absorbents (e.g., sand) and avoid releasing the compound into the environment .
Q. What synthetic strategies are recommended to achieve high regioselectivity for the chromen-4-one core during synthesis?
- Methodological Answer :
- Stepwise Functionalization : Introduce substituents sequentially using protecting groups (e.g., acetyl or benzyl for hydroxyl groups) to avoid side reactions at reactive positions like the 7-hydroxy or 3-oxy sites .
- Catalytic Optimization : Employ bases like DIPEA (diisopropylethylamine) to enhance nucleophilic substitution efficiency at the 3-oxy position, as demonstrated in analogous triazine and benzoate syntheses .
- Purification : Use gradient column chromatography (e.g., hexane/EtOAc) to isolate intermediates, ensuring >95% purity before proceeding to subsequent steps .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data (e.g., NMR, IR) and computational models for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm proton-carbon correlations. Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with density functional theory (DFT)-calculated spectra .
- Crystallographic Confirmation : Use single-crystal X-ray diffraction (SCXRD) to resolve ambiguities. SHELXL refinement can model disorder or twinning, particularly for the diethylaminomethyl group, which may exhibit conformational flexibility .
Q. What advanced methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Profiling : Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation products via HPLC-MS. Focus on hydrolytic cleavage of the benzoate ester or oxidation of the chromen-4-one core .
- pH-Dependent Solubility : Use shake-flask methods to measure solubility across pH 1–10. Correlate results with computational predictions (e.g., Hansen solubility parameters) to optimize formulation .
Q. How do hydrogen bonding and crystal packing interactions influence the compound’s bioavailability, and what techniques are used to analyze these?
- Methodological Answer :
- SCXRD Analysis : Resolve intermolecular interactions (e.g., O–H···O hydrogen bonds between the 7-hydroxy group and benzoate carbonyl) using SHELXL. Compare packing motifs with bioactivity data to identify structure-activity relationships (SAR) .
- Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability using force fields (e.g., CHARMM) to predict absorption via lipid bilayers .
Q. What challenges arise when refining low-resolution crystallographic data for this compound using SHELX, and how can they be mitigated?
- Methodological Answer :
- Data Quality : Collect high-completeness datasets (≥98%) at synchrotron sources to improve resolution (<1.0 Å). For twinned crystals, use TWIN and BASF commands in SHELXL to model twin domains .
- Disorder Modeling : Apply PART and SUMP restraints to manage positional disorder in the diethylaminomethyl group. Validate thermal parameters (B-factors) with the Hirshfeld test to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
